molecular formula C13H13N3 B3358409 2-Amino-3-ethyl-9H-pyrido(2,3-b)indole CAS No. 79801-89-1

2-Amino-3-ethyl-9H-pyrido(2,3-b)indole

Cat. No.: B3358409
CAS No.: 79801-89-1
M. Wt: 211.26 g/mol
InChI Key: RKINWDQHLUWOSH-UHFFFAOYSA-N
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Description

2-Amino-3-ethyl-9H-pyrido(2,3-b)indole is a heterocyclic aromatic amine with the molecular formula C13H13N3. It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is known for its mutagenic properties and is often studied in the context of chemical carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethyl-9H-pyrido(2,3-b)indole typically involves the condensation of 2-aminoindole with enaminonitriles. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-ethyl-9H-pyrido(2,3-b)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-3-ethyl-9H-pyrido(2,3-b)indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its mutagenic and carcinogenic properties, particularly in the context of DNA damage and repair mechanisms.

    Medicine: Investigated for its potential role in drug development, especially in targeting cancer cells.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 2-Amino-3-ethyl-9H-pyrido(2,3-b)indole exerts its effects involves its interaction with DNA. It can intercalate between DNA bases, causing mutations during DNA replication. This mutagenic activity is primarily due to the formation of DNA adducts, which can lead to errors in the genetic code . The compound’s mutagenic strength is influenced by the bulkiness of the alkyl group at the C-3 position .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methyl-9H-pyrido(2,3-b)indole: Similar in structure but with a methyl group instead of an ethyl group at the C-3 position.

    2-Amino-9H-pyrido(2,3-b)indole: Lacks the ethyl group at the C-3 position.

Uniqueness

2-Amino-3-ethyl-9H-pyrido(2,3-b)indole is unique due to its specific alkyl substitution, which affects its mutagenic properties and reactivity. The ethyl group at the C-3 position provides a distinct steric and electronic environment, influencing its interaction with biological molecules and its overall chemical behavior .

Properties

IUPAC Name

3-ethyl-9H-pyrido[2,3-b]indol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-2-8-7-10-9-5-3-4-6-11(9)15-13(10)16-12(8)14/h3-7H,2H2,1H3,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKINWDQHLUWOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(NC3=CC=CC=C32)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229920
Record name 9H-Pyrido(2,3-b)indole, 2-amino-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79801-89-1
Record name 9H-Pyrido(2,3-b)indole, 2-amino-3-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079801891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(2,3-b)indole, 2-amino-3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90229920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-ethyl-9H-pyrido(2,3-b)indole
Reactant of Route 2
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2-Amino-3-ethyl-9H-pyrido(2,3-b)indole
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Reactant of Route 5
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Reactant of Route 6
2-Amino-3-ethyl-9H-pyrido(2,3-b)indole

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